3-(1,3-benzodioxol-5-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzodioxole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 3-(2H-1,3-benzodioxol-5-yl)propanoic acid with hydrazine hydrate, followed by the reaction with 6-methylpyridine-2-carbaldehyde under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
- 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid .
Uniqueness
3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a benzodioxole ring and a pyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17N3O3/c1-12-3-2-4-14(19-12)10-18-20-17(21)8-6-13-5-7-15-16(9-13)23-11-22-15/h2-5,7,9-10H,6,8,11H2,1H3,(H,20,21)/b18-10+ |
InChI Key |
BERLRTLCJDGYDV-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)CCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC(=O)CCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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